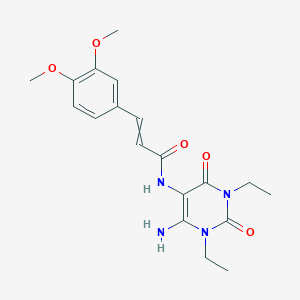![molecular formula C18H22N2S B15328068 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a sulfanyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable piperazine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of phosphine ligands and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can achieve high yields and purity by optimizing parameters such as temperature, solvent ratio, and residence time .
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets. It is known to modulate the activity of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This modulation can influence neurotransmitter release and neuronal signaling pathways, which may contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern.
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern
Uniqueness
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H22N2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20/h3-7,12-13,19H,8-11H2,1-2H3 |
InChI-Schlüssel |
PNAPAUAXICLVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

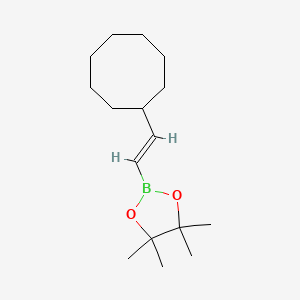
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
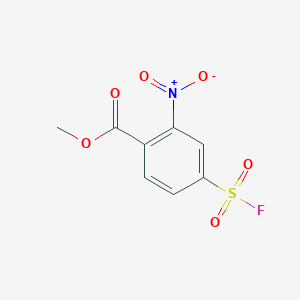
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
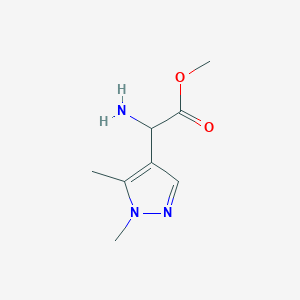
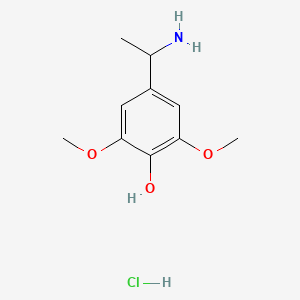
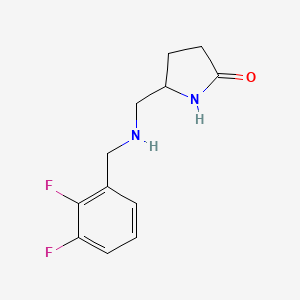
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
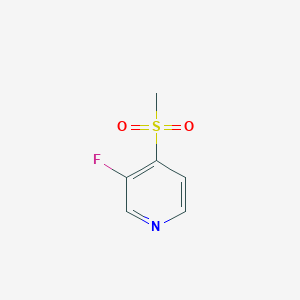
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
